molecular formula C15H13ClO2 B1282839 3-(4-Chlorophenyl)-3-phenylpropanoic acid CAS No. 21998-30-1

3-(4-Chlorophenyl)-3-phenylpropanoic acid

Cat. No. B1282839
CAS RN: 21998-30-1
M. Wt: 260.71 g/mol
InChI Key: CQGBVRBAVJLFOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including functional group transformations and the formation of carbon-carbon bonds. For instance, the synthesis of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was designed to act as a pro-drug, releasing a lethal species within anaerobic bacterial cells . Similarly, the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole involved a 1,3-dipolar cycloaddition reaction . These methods could potentially be adapted for the synthesis of 3-(4-Chlorophenyl)-3-phenylpropanoic acid.

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl groups has been extensively studied using techniques such as X-ray diffraction, NMR, and DFT calculations . These studies reveal the geometric parameters, electronic distribution, and potential sites for chemical reactivity. For example, the molecular structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was determined using X-ray diffraction and compared with DFT calculations . Such analyses are crucial for understanding the behavior of 3-(4-Chlorophenyl)-3-phenylpropanoic acid at the molecular level.

Chemical Reactions Analysis

The reactivity of chlorophenyl-containing compounds can be inferred from their electronic properties and molecular orbitals. The frontier molecular orbitals (FMOs) analysis provides insights into the sites of potential chemical reactivity . For instance, the HOMO and LUMO distribution in related compounds indicates regions within the molecule that are prone to nucleophilic and electrophilic attacks, respectively . This information is valuable for predicting the chemical reactions that 3-(4-Chlorophenyl)-3-phenylpropanoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds, such as their spectroscopic characteristics, NLO behavior, and thermal stability, have been characterized . These properties are influenced by the molecular structure and substituents present on the phenyl rings. For example, the non-linear optical properties of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one were evaluated, indicating potential applications in optical materials . The physical and chemical properties of 3-(4-Chlorophenyl)-3-phenylpropanoic acid would likely be similar to those of the compounds studied, given the structural similarities.

Scientific Research Applications

1. Molecular Structure and Antimicrobial Activity

A study conducted by Sivakumar et al. (2021) examined the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a related compound, 3-(4-Chlorophenyl)-5-[4-propane -2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine -4-yl) methanone (CPPPM). The study found that CPPPM demonstrated notable antibacterial and antifungal effects, highlighting its potential in antimicrobial applications (Sivakumar et al., 2021).

2. Chemo-enzymatic Synthesis

Zhao et al. (2014) reported a chemo-enzymatic route for the preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid, a potential precursor of antidepressant drugs. The study showcased the synthesis of racemic substrate and its enzymatic preparation, underlining the significance of this compound in pharmaceutical synthesis (Zhao et al., 2014).

3. Synthesis and Antimicrobial Properties

B'Bhatt and Sharma (2017) synthesized a series of novel compounds containing the 3-(4-chlorophenyl) component. These compounds were tested for antibacterial and antifungal activities, demonstrating variable and modest activities against bacteria and fungi, suggesting their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

4. DNA-based Nanodevices

Mariottini et al. (2021) utilized a derivative, 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA), to drive the operation of DNA-based nanodevices. This study showcases the innovative use of such compounds in the field of nanotechnology, particularly in controlling the operation of molecular devices (Mariottini et al., 2021).

5. Antidepressant Drug Synthesis

Carroll et al. (2005) explored the synthesis and monoamine transporter binding properties of various analogues of a compound structurally related to 3-(4-Chlorophenyl)-3-phenylpropanoic acid. This study provides insights into the chemical basis for the development of antidepressant drugs (Carroll et al., 2005).

Safety And Hazards

“3-(4-Chlorophenyl)propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-(4-chlorophenyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGBVRBAVJLFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284476
Record name 4-Chloro-β-phenylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-3-phenylpropanoic acid

CAS RN

21998-30-1
Record name 4-Chloro-β-phenylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21998-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-β-phenylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Jardim, LL Baldassari, ME Contreira, AV Moro… - Tetrahedron, 2020 - Elsevier
An approach for the conjugate arylation reaction of unsaturated Meldrum’s acid derivatives is reported. The reaction takes place through a Boron-Zinc exchange reaction between …
Number of citations: 2 www.sciencedirect.com
R Liu, Z Yang, Y Ni, K Song, K Shen… - The Journal of Organic …, 2017 - ACS Publications
Pd(II)/bipyridine-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carboxylic acids (including β,β-disubstituted acrylic acids) was developed and optimized, which …
Number of citations: 27 pubs.acs.org

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